N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide
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Overview
Description
N’-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide is an organic compound that features a unique combination of a chloro-substituted phenyl ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide typically involves the reaction of 3-chloro-2-methylaniline with 2-(furan-2-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an alcoholic solvent.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amino-substituted phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The chloro-substituted phenyl ring and the furan ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide
- N’-(3-chloro-2-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide
- N’-(3-chloro-2-methylphenyl)-N-[2-(pyridin-2-yl)ethyl]ethanediamide
Uniqueness
N’-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide is unique due to the presence of both a chloro-substituted phenyl ring and a furan ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The furan ring, in particular, offers unique reactivity and stability compared to other heterocyclic rings like thiophene or pyridine.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-10-12(16)5-2-6-13(10)18-15(20)14(19)17-8-7-11-4-3-9-21-11/h2-6,9H,7-8H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVDHFXFDPZTMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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